molecular formula C10H12N2O2S B2762331 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide CAS No. 1351648-45-7

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

Cat. No.: B2762331
CAS No.: 1351648-45-7
M. Wt: 224.28
InChI Key: FIEYZADJFANAJN-UHFFFAOYSA-N
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Description

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is a heterocyclic organic compound belonging to the class of pyrrolidine-2,5-diones. It is a yellow crystalline solid with a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol. This compound was first synthesized by Michael F. Malone and David E. Leahy in 2005 as part of their work on developing small molecule inhibitors of the proteasome.

Preparation Methods

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst, followed by hydrolysis to yield the desired product. The characterization of this compound involves various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.

Chemical Reactions Analysis

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide has several scientific research applications. It is used in chemistry for the development of small molecule inhibitors of the proteasome. In biology, it is studied for its potential as a therapeutic agent due to its ability to inhibit proteasome activity. In medicine, it is being explored for its potential use in treating diseases related to proteasome dysfunction. Additionally, it has applications in the industry for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves its ability to inhibit the activity of the proteasome. The proteasome is a complex enzyme responsible for degrading unwanted or damaged proteins within the cell. By inhibiting the proteasome, this compound can prevent the breakdown of specific proteins, leading to various cellular effects. The molecular targets and pathways involved in this process are still being studied, but it is believed that the compound interacts with the active site of the proteasome, blocking its function.

Comparison with Similar Compounds

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as pyrrolidine-2,5-diones and other proteasome inhibitors. Similar compounds include bortezomib and carfilzomib, which are also proteasome inhibitors used in the treatment of multiple myeloma. The uniqueness of this compound lies in its specific chemical structure, which may offer different binding properties and effects compared to other proteasome inhibitors.

Properties

IUPAC Name

4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-6-2-8(15-5-6)10(14)12-7-3-9(13)11-4-7/h2,5,7H,3-4H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYZADJFANAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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